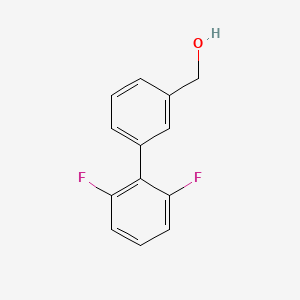

3-(2,6-Difluorophenyl)benzyl alcohol

Description

The study of 3-(2,6-Difluorophenyl)benzyl alcohol is situated at the intersection of several key areas of modern chemical science. The presence of a difluorinated phenyl ring attached to a benzyl (B1604629) alcohol moiety imparts a unique combination of steric and electronic properties to the molecule. These characteristics are of considerable interest to researchers developing new synthetic methodologies and designing novel functional molecules.

Fluorinated organic compounds have garnered substantial attention in various scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties. In the context of benzyl alcohols, fluorination can influence acidity, lipophilicity, metabolic stability, and conformational preferences.

The 2,6-difluoro substitution pattern on one of the phenyl rings of this compound is particularly noteworthy. The ortho-fluorine atoms can engage in intramolecular hydrogen bonding with the hydroxyl group, affecting its reactivity and spectroscopic properties. Furthermore, the strong electron-withdrawing nature of fluorine can influence the electron density of the aromatic rings, which in turn affects the molecule's reactivity in various chemical transformations. Research into fluorinated benzyl alcohols aims to understand these structure-property relationships to design molecules with tailored characteristics.

In the realm of advanced organic synthesis, this compound serves as a versatile precursor and building block for more complex molecular architectures. The hydroxyl group can be readily transformed into a variety of other functional groups, such as halides, ethers, and esters, providing a handle for further synthetic manipulations. Moreover, the biaryl scaffold is a common motif in many biologically active compounds and functional materials.

The synthesis of this compound itself involves important synthetic strategies, including cross-coupling reactions, which are at the forefront of modern organic chemistry. The development of efficient and selective methods for the preparation of such biaryl compounds is an active area of research.

Structure

3D Structure

Properties

IUPAC Name |

[3-(2,6-difluorophenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRNSDKUIAXBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630405 | |

| Record name | (2',6'-Difluoro[1,1'-biphenyl]-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691905-34-7 | |

| Record name | (2',6'-Difluoro[1,1'-biphenyl]-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,6-difluorophenyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reactions of 3 2,6 Difluorophenyl Benzyl Alcohol

The preparation of 3-(2,6-Difluorophenyl)benzyl alcohol can be achieved through several synthetic pathways, each with its own advantages and limitations. Once synthesized, the compound can undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Several methods have been reported for the synthesis of this compound and related compounds. These routes often employ modern catalytic systems to achieve high yields and selectivity.

Suzuki-Miyaura Cross-Coupling: A common and powerful method for the formation of carbon-carbon bonds between aromatic rings. This approach would involve the coupling of a boronic acid or ester derivative of one of the aromatic rings with a halide or triflate derivative of the other, in the presence of a palladium catalyst.

Grignard Reaction: This classic organometallic reaction can be used to form the biaryl linkage. For instance, the reaction of a Grignard reagent derived from a halogenated precursor of one ring with an appropriate electrophile on the other ring can lead to the desired biaryl structure.

Reduction of a Nitrile Precursor: A patented method outlines the synthesis of fluorinated benzyl (B1604629) alcohols through the reduction of a corresponding benzonitrile. This process involves the reduction of the nitrile to a benzylamine (B48309), followed by hydrolysis to the benzyl alcohol. This method has been shown to produce high yields of analogous compounds. vulcanchem.com

| Synthetic Route | Key Reagents | Catalyst | Advantages |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Aryl halide/triflate | Palladium complex | High functional group tolerance, mild reaction conditions |

| Grignard Reaction | Organomagnesium halide, Electrophile | None | Well-established, readily available starting materials |

| Nitrile Reduction | Benzonitrile, Reducing agent (e.g., H₂) | Raney nickel | High yields, applicable to a range of fluorinated benzyl alcohols vulcanchem.com |

The benzyl alcohol functionality in this compound is the primary site of its reactivity. The hydroxyl group can participate in a wide range of chemical transformations, allowing for the derivatization of the molecule.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent allows for selective transformation to either oxidation state.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This is a common strategy for installing protecting groups or for linking the molecule to other fragments.

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of benzyl esters. These esters can be useful as prodrugs in medicinal chemistry or as functional groups in materials science.

Halogenation: The hydroxyl group can be replaced by a halogen atom (e.g., bromine or chlorine) using appropriate reagents. The resulting benzyl halide is a versatile intermediate for nucleophilic substitution reactions.

Applications of 3 2,6 Difluorophenyl Benzyl Alcohol Derivatives in Medicinal Chemistry

The biaryl motif is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. researchgate.net The incorporation of fluorine atoms can further enhance the pharmacological properties of these molecules, making derivatives of 3-(2,6-Difluorophenyl)benzyl alcohol attractive targets for drug discovery programs.

Derivatives of this compound can serve as key intermediates in the synthesis of complex, biologically active molecules. The ability to modify the benzyl (B1604629) alcohol functionality allows for the introduction of various pharmacophores and the fine-tuning of the molecule's properties. For instance, the difluoromethyleneoxy linkage, a bioisosteric replacement for a methoxy (B1213986) group, has been incorporated into novel PD-1/PD-L1 inhibitors, which are a promising class of anticancer agents. acs.org

While specific biological activity data for a wide range of derivatives of this compound are not extensively reported in the public domain, the structural similarity to other biologically active biaryl compounds suggests their potential in various therapeutic areas. For example, derivatives of 2,6-difluorobenzyl alcohol are known precursors to the antiepileptic drug rufinamide. vulcanchem.com It is plausible that analogs derived from this compound could exhibit similar or improved neurological activity.

Research into biaryl-containing compounds has shown their potential as inhibitors of various enzymes and receptors. The specific substitution pattern and the presence of fluorine in derivatives of this compound could lead to compounds with activity against targets such as kinases, proteases, or G-protein coupled receptors.

Applications of 3 2,6 Difluorophenyl Benzyl Alcohol Derivatives in Materials Science

Strategies for Benzyl (B1604629) Alcohol Scaffold Construction

The creation of the core benzyl alcohol structure is the initial critical phase in the synthesis of this compound. Various established and novel organic reactions can be employed to construct this scaffold, each with distinct advantages regarding yield, substrate compatibility, and reaction conditions.

Reduction of Benzaldehyde (B42025) Derivatives

A primary and straightforward method for synthesizing benzyl alcohols is the reduction of the corresponding benzaldehyde. For the target molecule, this would involve the reduction of 3-(2,6-difluorophenyl)benzaldehyde (B1629935). This transformation is a fundamental process in organic synthesis, effectively converting a carbonyl group into a primary alcohol.

Commonly, this reduction is achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol (B129727) and ethanol, and its relative safety and affordability. ugm.ac.idlibretexts.orgjconsortium.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the benzaldehyde. A subsequent workup with a proton source neutralizes the resulting alkoxide to yield the final benzyl alcohol. libretexts.org

Comparison of Common Reducing Agents for Aldehydes

| Reducing Agent | Typical Solvent | Selectivity | Key Advantages | Considerations |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones | Cost-effective, easy to handle, environmentally benign. jconsortium.com | Not strong enough to reduce esters or carboxylic acids. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Reduces aldehydes, ketones, esters, carboxylic acids | Very powerful and versatile | Highly reactive with water and protic solvents; requires careful handling. libretexts.org |

Recent advancements have explored greener and more efficient conditions for this reduction. For instance, the use of ultrasonic irradiation can accelerate the reaction of aldehydes with sodium borohydride, often without the need for a solvent, leading to high yields in shorter reaction times. ugm.ac.idresearchgate.net

Grignard Reactions

Grignard reactions offer a powerful tool for carbon-carbon bond formation and represent a versatile method for constructing complex alcohol scaffolds. byjus.comorganic-chemistry.org To synthesize this compound, a Grignard reaction could be designed in several ways. One plausible route involves the reaction of a Grignard reagent derived from a substituted bromobenzene (B47551) with an appropriate aldehyde.

Specifically, 2,6-difluorophenylmagnesium bromide could be prepared by reacting 1-bromo-2,6-difluorobenzene (B153491) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org This Grignard reagent would then act as a potent nucleophile, attacking the carbonyl carbon of 3-formylbenzyl alcohol (protected) or a similar benzaldehyde derivative. The reaction proceeds through a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate. organic-chemistry.orgmasterorganicchemistry.com An acidic workup is then required to protonate the alkoxide and yield the diarylmethanol product. masterorganicchemistry.comyoutube.com

The success of a Grignard reaction is highly dependent on the reaction conditions. The magnesium metal surface must be activated, often by crushing, sonication, or using activating agents like iodine, to initiate the formation of the reagent. wikipedia.org Furthermore, the entire reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with any protic solvents, including water. byjus.comwikipedia.org

Hydrolysis of Benzyl Halides or Esters

Another classical approach to synthesizing benzyl alcohols is through the nucleophilic substitution of benzyl halides. This involves the hydrolysis of a compound like 3-(2,6-difluorophenyl)benzyl chloride or bromide. The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the solvent and reaction conditions. quora.com

Traditional methods often require harsh conditions, such as high temperatures and the use of strong bases, to drive the hydrolysis. google.com However, modern advancements have led to milder and more environmentally friendly protocols. For example, visible-light-mediated hydrolysis has been developed, using photocatalysts like rhodamine B to facilitate the reaction of benzyl halides with water under ambient conditions, resulting in good yields of the corresponding benzyl alcohols. researchgate.net

Alternatively, the synthesis can proceed through the hydrolysis of a benzyl ester. This can be achieved by first reacting the benzyl halide with an acetate (B1210297) source to form a benzyl acetate intermediate. This ester can then be hydrolyzed under acidic or basic conditions to yield the final benzyl alcohol. This two-step process can sometimes offer advantages in terms of purification and side-product profiles. quora.com It is important to note that under certain conditions, particularly with benzyl substrates, the formation of dibenzyl ether can be a competing side reaction. researchgate.net

Hydrolysis Methods for Benzyl Alcohol Synthesis

| Method | Substrate | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|---|

| Direct Hydrolysis | Benzyl Halide | High temperature (80-180°C), excess water, optional base. google.com | Direct conversion. | Can require harsh conditions; formation of dibenzyl ether. researchgate.net |

| Photocatalytic Hydrolysis | Benzyl Halide | Visible light, photocatalyst (e.g., rhodamine B), water. researchgate.net | Mild, environmentally friendly conditions. | Requires specific photocatalytic setup. |

| Ester Hydrolysis | Benzyl Ester | Acidic or basic aqueous solution. | Can provide cleaner reaction profiles. | Two-step process from the halide. |

Targeted Fluorination Techniques

Once the benzyl alcohol scaffold is constructed, further derivatization can be achieved through targeted fluorination. Replacing a hydroxyl group with fluorine is a key transformation in medicinal chemistry, often enhancing the pharmacological profile of a molecule.

Deoxyfluorination Approaches for Hydroxyl Group Conversion

Deoxyfluorination is the direct conversion of an alcohol's hydroxyl group into a carbon-fluorine bond. This transformation is highly valuable for the synthesis of derivatives of this compound. A variety of reagents have been developed for this purpose, each with its own reactivity profile and substrate scope.

Among the most common deoxyfluorination reagents are aminosulfur trifluorides, such as (diethylamino)sulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). cas.cnresearchgate.netsigmaaldrich.com These reagents activate the hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride (B91410) ion in a nucleophilic substitution reaction. researchgate.net While effective, these reagents can be costly, moisture-sensitive, and sometimes lead to elimination side products. acs.org

To address these limitations, newer generations of fluorinating agents have been introduced. Reagents like PyFluor, a sulfonyl fluoride, offer improved stability, lower cost, and high selectivity, minimizing the formation of unwanted elimination byproducts. acs.org Other notable reagents include PhenoFluor™ and XtalFluor, which have expanded the toolkit for chemists, allowing for the late-stage deoxyfluorination of complex molecules with a broad range of functional groups. acs.orgnih.gov The choice of reagent is critical and depends on the specific substrate, its functional group tolerance, and the desired reaction conditions.

Influence of Fluorine Placement on Synthesis Pathways

The presence and position of fluorine atoms on an aromatic ring profoundly influence the synthetic pathways required to build molecules like this compound. The two fluorine atoms at the 2- and 6-positions of one phenyl ring exert strong electronic and steric effects that must be considered during synthesis design.

Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density via the inductive effect. This deactivates the ring towards electrophilic aromatic substitution (EAS), making reactions like Friedel-Crafts alkylation or acylation more challenging compared to a non-fluorinated benzene (B151609) ring. researchgate.net Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atoms. nih.govacs.org Therefore, a synthetic strategy involving an SNAr reaction on a difluorinated precursor could be a viable approach.

The steric bulk of the two ortho-fluorine atoms can also hinder reactions at the ipso-carbon and adjacent positions. This steric hindrance can affect the efficiency of cross-coupling reactions, such as Suzuki or Stille couplings, which are often used to form the biaryl linkage. Careful selection of catalysts, ligands, and reaction conditions is necessary to overcome these steric and electronic challenges to achieve high yields in the synthesis of the 2,6-difluorophenyl moiety. ubc.ca

Chemo- and Stereoselective Synthetic Routes

The precise control of chemical reactivity (chemoselectivity) and spatial arrangement of atoms (stereoselectivity) is paramount in modern organic synthesis. For complex molecules like this compound and its chiral derivatives, methodologies that can selectively modify specific functional groups and create defined stereocenters are highly valuable.

The transformation of readily available racemic mixtures into single, enantioenriched products is a powerful strategy in asymmetric synthesis. An enantioconvergent process, where both enantiomers of a racemic starting material are converted into a single enantiomer of the product, is particularly efficient.

This strategy allows for the facile synthesis of diverse and functionalized chiral fluorenols with excellent enantioselectivities (typically 90–99% e.e.). nih.gov The reaction demonstrates good functional group compatibility, making it a robust method for accessing complex chiral alcohol structures from simple racemic precursors. nih.gov

Table 1: Enantioconvergent Synthesis of Chiral Fluorenols

| Starting Material (Racemic Alcohol) | Aryl Iodide Coupling Partner | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|

| Racemic secondary ortho-bromobenzyl alcohol | Various Aryl Iodides | Pd(II)/Chiral Norbornene (NBE*) | Good to Excellent | 90-99 | nih.gov |

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound and its derivatives, palladium-catalyzed cross-coupling reactions are particularly relevant.

One direct and atom-economical approach is the Suzuki-Miyaura coupling, which can be used to form the biaryl linkage. A developed method allows for the direct arylation of benzyl alcohols with arylboronic acids, catalyzed by Pd(PPh₃)₄, proceeding via benzylic C-O activation without the need for additives. rsc.org This provides a mild and environmentally benign pathway to diarylmethane scaffolds, which are structurally related to the target compound. rsc.org

Furthermore, palladium catalysis is instrumental in stereoselective synthesis. A Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution reaction has been developed using benzyl geminal dicarboxylates. nih.gov This method allows for the concurrent construction of two adjacent stereocenters, yielding a variety of chiral benzylic alcohol derivatives in high yields and with excellent stereoselectivities (up to >20:1 dr and >99% ee). nih.gov A key advantage of this system is the ability to achieve stereodivergence by simply changing the configuration of the chiral ligands on the metal catalysts. nih.gov

Other transformations on derivatives of benzyl alcohols are also efficiently promoted by palladium. For instance, benzyl tosylates can be converted into gem-difluoro-2-trifluoromethyl styrene (B11656) derivatives through a palladium-catalyzed process that features mild reaction conditions and broad functional group tolerance. nih.gov

Table 2: Examples of Palladium-Catalyzed Transformations for Benzyl Alcohol Derivatives

| Reaction Type | Substrates | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Benzyl alcohols, Arylboronic acids | Pd(PPh₃)₄ | Direct C-O activation, additive-free | rsc.org |

| Asymmetric Benzylic Substitution | Benzyl geminal dicarboxylates, Imino esters | Pd/Cu co-catalyst | Stereodivergent, high diastereo- and enantioselectivity | nih.gov |

| Difluoroolefination | Benzyl tosylates | Palladium Catalyst | Mild conditions, synthesis of complex fluorinated molecules | nih.gov |

While this compound is a primary alcohol, the study of halogenation reactions on related structures, such as tertiary benzyl alcohols, provides valuable insights into the chemical behavior of this class of compounds. The conversion of an alcohol's hydroxyl group to a halide is a fundamental transformation, creating a versatile intermediate for further synthetic modifications.

An efficient and selective one-pot synthesis for the conversion of tertiary benzyl alcohols into the corresponding vicinal chlorohydrins and bromohydrins has been achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), respectively. mdpi.com Notably, this transformation is performed in aqueous media, aligning with the principles of green chemistry. The efficiency of the reaction in water can be significantly enhanced by the addition of a surfactant like sodium dodecyl sulphate. mdpi.com This method allows for the direct halogenation of tertiary alcohols bearing a β-hydrogen atom to vicinal halohydrins under mild conditions. mdpi.com

Table 3: Vicinal Halogenation of Tertiary Benzyl Alcohols in Aqueous Media

| Substrate | Halogenating Agent | Reaction Medium | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 1,1-diphenylethanol | NCS | Aqueous | Vicinal chlorohydrin | Efficient and selective one-pot synthesis | mdpi.com |

| 2-phenyl-2-propanol | NBS | Aqueous | Vicinal bromohydrin | Surfactant improves reaction efficiency in water | mdpi.com |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a synthetic method. For transformations involving benzyl alcohols, particularly those that are metal-catalyzed, detailed mechanistic studies provide insight into the catalytic cycle and the nature of key intermediates.

In the context of palladium-catalyzed reactions, the hydrodeoxygenation of benzyl alcohol serves as a model for understanding C-O bond cleavage. Mechanistic investigations using density functional theory (DFT) have been employed to study the hydrodeoxygenation of benzyl alcohol with a chloro(2,2':6',2''-terpyridine-4'-carboxylic acid) palladium(II) chloride catalyst. ku.edu These studies evaluate different proposed reaction pathways, such as those involving the reduction of the Pd center versus those proceeding through an intermediate Pd-hydride species, to determine the energetically favored mechanism. ku.edu Such computational analyses help elucidate the roles of the catalyst and substrates, guiding the future design of more efficient catalysts. ku.edu

For the halogenation of tertiary benzyl alcohols with N-halosuccinimides, a plausible reaction pathway involves the formation of an addition-elimination product. mdpi.com In the case of reactions performed in water, the formation of vicinal dihalohydrins has been observed, suggesting that the initial halohydrin product can undergo further transformation. mdpi.com

In palladium-catalyzed reactions of benzyl derivatives, control experiments can shed light on the mechanism. For instance, in the palladium-catalyzed difluoroolefination of benzyl tosylates, the reaction of a mono-CF₃-substituted tosylate resulted in a mixture of β-F elimination, β-H elimination, and protonated products. nih.gov Isotope-labeling studies using D₂O or CD₃OD indicated that the initial step is the oxidative addition of the Pd(0) catalyst into the C-OTs bond rather than a C-F bond. nih.gov

Carbon-Carbon Bond Formation Reactions

Radical Coupling Reactions utilizing Alcohol Precursors

The conversion of alcohols into alkyl radical precursors for subsequent coupling reactions is a known strategy in organic synthesis. princeton.edu These methods often involve the activation of the alcohol, followed by a single-electron transfer process to generate the corresponding radical. However, studies explicitly demonstrating this pathway using this compound as the precursor are not detailed in available research.

Coupling with Electron-Deficient Alkenes

The addition of radicals to electron-deficient alkenes, such as acrylates or vinyl ketones, is a powerful method for forming new carbon-carbon bonds. This type of reaction can often be initiated through photoredox catalysis, where a photocatalyst facilitates the generation of a radical from a suitable precursor. ulsan.ac.kr While benzyl alcohols can be used to generate radicals for such couplings, specific examples and conditions for the reaction of this compound with electron-deficient alkenes are not described in the current body of literature.

Oxidation Reactions

The oxidation of the hydroxymethyl group is a fundamental transformation for benzyl alcohols. vulcanchem.com This reaction converts the alcohol to the corresponding aldehyde or carboxylic acid, which are versatile intermediates in organic synthesis.

Selective Oxidation to Carbonyl Compounds

The selective oxidation of primary benzyl alcohols to their corresponding aldehydes is a common and crucial transformation. Various reagents and methods have been developed to achieve this with high efficiency and selectivity, preventing over-oxidation to the carboxylic acid. While it is chemically feasible to oxidize this compound to 3-(2,6-difluorophenyl)benzaldehyde, specific studies detailing optimized conditions, yields, and selectivity for this particular substrate are not prominently reported.

Catalytic Systems for Aerobic Oxidation

The use of catalytic systems with molecular oxygen (from air) as the terminal oxidant represents an environmentally benign and efficient method for alcohol oxidation. mdpi.com These systems often employ transition metal catalysts, such as those based on palladium, copper, or ruthenium, to facilitate the aerobic oxidation of benzyl alcohols. Despite the wide applicability of these systems, research focusing on the aerobic oxidation of this compound using specific catalytic setups is not currently available.

Derivatization for Advanced Chemical Structures

The functionalization of the hydroxymethyl group in this compound is a key strategy for its incorporation into more complex and valuable molecules, particularly in the pharmaceutical field. A significant pathway involves converting the alcohol into a better leaving group, such as a benzyl halide, to facilitate nucleophilic substitution reactions.

This approach is particularly relevant for the synthesis of analogs of the antiepileptic drug Rufinamide. Rufinamide is chemically known as 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. google.com The core structure of this drug and its analogs often requires a 2,6-difluorobenzyl moiety to be attached to a triazole ring.

The derivatization of this compound can serve as an entry point for synthesizing structural analogs of Rufinamide. A plausible and strategic derivatization is the bromination of the alcohol to form 3-(2,6-difluorophenyl)benzyl bromide. vulcanchem.com This key intermediate can then be used in subsequent steps, for example, by reacting it with sodium azide (B81097) to form the corresponding benzyl azide, which is a critical precursor for the 'click chemistry' reaction (Huisgen cycloaddition) with an alkyne to form the triazole ring system central to Rufinamide analogs. vulcanchem.comchemrxiv.org

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification, which are common strategies for the derivatization of benzyl alcohols. These reactions are crucial for modifying the molecule's polarity, solubility, and potential for hydrogen bonding.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst. The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. For instance, the reaction of a benzyl alcohol with acetic acid in the presence of an acid catalyst yields the corresponding benzyl acetate. frontiersin.org More contemporary methods may employ milder catalysts to accommodate sensitive functional groups.

Etherification of benzyl alcohols can be accomplished through several synthetic routes. The Williamson ether synthesis, a widely used method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules to form a symmetric ether, although this is less common for producing unsymmetrical ethers. Modern catalytic methods, including the use of iron(III) chloride, have been developed for the symmetrical and non-symmetrical etherification of benzyl alcohols under greener conditions. frontiersin.org For example, benzyl alcohol can be converted to dibenzyl ether in the presence of an iron catalyst. frontiersin.org

While specific studies detailing the esterification and etherification of this compound are not extensively documented in publicly available literature, the reactivity of its benzyl alcohol moiety suggests it would readily participate in these standard transformations. The electronic and steric effects of the 2,6-difluorophenyl group are not expected to significantly hinder these reactions at the benzylic position.

Table 1: Representative Esterification and Etherification Reactions of Benzyl Alcohols

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Esterification | Benzyl alcohol, Acetic acid | Sulfuric acid | Benzyl acetate |

| Etherification | Benzyl alcohol | Sodium hydride, Benzyl bromide | Dibenzyl ether |

| Etherification | Benzyl alcohol | FeCl₃·6H₂O | Dibenzyl ether |

Conversion to Benzyl Halides and Cyanides

The conversion of the hydroxyl group of this compound into a more reactive leaving group, such as a halide, is a critical step for further functionalization. These benzyl halides are valuable intermediates for nucleophilic substitution reactions, including the introduction of a cyanide group.

Formation of Benzyl Halides: The transformation of benzyl alcohols to benzyl halides can be achieved using various halogenating agents. For instance, bromination of the hydroxymethyl group in this compound would yield 3-(2,6-difluorophenyl)benzyl bromide, a key intermediate in the synthesis of analogues of the antiepileptic drug rufinamide. researchgate.net Common brominating agents for benzyl alcohols include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Chlorination can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A rapid and highly chemoselective method for the chlorination of benzyl alcohols under neutral conditions utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). baranlab.org

Formation of Benzyl Cyanides: Benzyl cyanides are important precursors for the synthesis of phenylacetic acids, phenethylamines, and various pharmaceuticals. The most common method for their preparation is the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with an inorganic cyanide, such as sodium cyanide or potassium cyanide. nih.gov Therefore, 3-(2,6-difluorophenyl)benzyl bromide, derived from the corresponding alcohol, can be converted to 3-(2,6-difluorophenyl)benzyl cyanide through a nucleophilic substitution reaction with sodium cyanide. This reaction typically proceeds via an SN2 mechanism. nih.gov

Table 2: Conversion of Benzyl Alcohols to Halides and Cyanides

| Transformation | Starting Material | Reagents | Product |

| Bromination | This compound | PBr₃ or HBr | 3-(2,6-Difluorophenyl)benzyl bromide |

| Chlorination | Benzyl alcohol | SOCl₂ or TCT/DMSO | Benzyl chloride |

| Cyanation | 3-(2,6-Difluorophenyl)benzyl bromide | NaCN | 3-(2,6-Difluorophenyl)benzyl cyanide |

Formation of Nitrogen-Containing Heterocycles from Derivatives

Derivatives of this compound, particularly the corresponding azide, are valuable precursors for the synthesis of nitrogen-containing heterocycles. Triazoles, a class of five-membered heterocycles with three nitrogen atoms, are of significant interest in medicinal chemistry due to their wide range of biological activities.

A key synthetic route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. This reaction can be catalyzed by copper(I), in what is known as the "click" reaction, which is highly efficient and regioselective, typically affording the 1,4-disubstituted triazole isomer.

In the context of this compound derivatives, the corresponding benzyl azide, 3-(2,6-difluorophenyl)benzyl azide, can be synthesized from 3-(2,6-difluorophenyl)benzyl bromide by reaction with sodium azide. This azide can then undergo a cycloaddition reaction with an appropriate alkyne to form a triazole ring. This strategy is analogous to the synthesis of the antiepileptic drug Rufinamide, where 2,6-difluorobenzyl azide is a key intermediate. google.com For example, the reaction of 2,6-difluorobenzyl azide with an appropriate reaction partner leads to the formation of the triazole core of Rufinamide. google.com

While specific examples detailing the synthesis of nitrogen-containing heterocycles from this compound derivatives are not extensively reported, the established synthetic methodologies for analogous compounds strongly suggest the feasibility of these transformations. The 3-(2,6-difluorophenyl)benzyl moiety can be incorporated into various heterocyclic systems, offering a pathway to novel compounds with potential pharmaceutical applications.

Table 3: Formation of a Triazole Ring from a Benzyl Azide Derivative

| Reaction | Precursor | Reagents | Product Core Structure |

| Azide Formation | 3-(2,6-Difluorophenyl)benzyl bromide | Sodium azide (NaN₃) | 3-(2,6-Difluorophenyl)benzyl azide |

| 1,3-Dipolar Cycloaddition | 3-(2,6-Difluorophenyl)benzyl azide, Alkyne | Copper(I) catalyst | 1-[3-(2,6-Difluorophenyl)benzyl]-1H-1,2,3-triazole |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for modeling molecular properties with high accuracy. Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311+G(d,p) are commonly used to perform these calculations, providing a reliable balance between computational cost and accuracy for organic molecules. karazin.uanih.govepstem.net

Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. arxiv.orgmdpi.com This process iteratively adjusts bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface. arxiv.org For this compound, the optimization reveals the spatial arrangement of the two phenyl rings and the benzyl alcohol moiety. The presence of the bulky and electronegative 2,6-difluorophenyl group significantly influences the torsional angle between the two aromatic rings, leading to a non-planar ground state structure to minimize steric repulsion.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C-F | 1.35 |

| Bond Length (Å) | C-O (hydroxyl) | 1.43 |

| Bond Length (Å) | O-H | 0.97 |

| Bond Length (Å) | C-C (inter-ring) | 1.49 |

| Bond Angle (°) | C-C-F | 118.5 |

| Bond Angle (°) | C-O-H | 108.5 |

| Dihedral Angle (°) | C-C-C-C (inter-ring) | ~55-65 |

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govtheaic.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests high polarizability and chemical reactivity. nih.govnih.gov

In this compound, the HOMO is typically localized on the electron-rich phenyl rings, whereas the LUMO is distributed across the biphenyl (B1667301) system. The energy gap is influenced by the electronic effects of the fluorine and hydroxyl substituents.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -0.55 |

| Energy Gap (ΔE) | 6.30 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 0.55 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. theaic.orglibretexts.org It is used to predict reactive sites for electrophilic and nucleophilic attacks. theaic.org The color scheme typically denotes different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. libretexts.org

For this compound, the MEP surface shows a significant negative potential (red) localized around the highly electronegative oxygen atom of the hydroxyl group and the fluorine atoms. researchgate.net Conversely, a region of high positive potential (blue) is observed around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor site.

Conformational Analysis and Intramolecular Interactions

Intramolecular hydrogen bonds play a key role in defining the conformational preferences of fluorinated organic compounds. In this compound, several types of such interactions are possible, depending on the rotation around the single bonds.

OH···F: A relatively strong intramolecular hydrogen bond can form between the hydroxyl group's hydrogen and one of the ortho-fluorine atoms on the adjacent ring. This interaction can significantly stabilize a specific twisted conformation of the biphenyl system.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Description |

|---|---|---|---|

| OH···F | O-H ··· F-C | 2.1 - 2.4 | Stabilizes a twisted conformation by linking the hydroxyl group to the difluorophenyl ring. |

| CH···F | C-H ··· F-C | 2.3 - 2.6 | Weak interactions contributing to the conformational landscape. |

| CH···O | C-H ··· O-H | 2.4 - 2.7 | A weak interaction between an aromatic C-H and the hydroxyl oxygen. |

The presence of two fluorine atoms at the ortho positions of one of the phenyl rings has a profound impact on the conformational landscape of the molecule. This substitution introduces significant steric and electronic effects that restrict free rotation around the C-C bond connecting the two rings. nih.gov

Atoms In Molecules (AIM) and Noncovalent Interaction (NCI) Analyses

Theoretical investigations using quantum chemistry are pivotal in understanding the intramolecular forces that govern the conformation and reactivity of molecules like this compound. While specific AIM and NCI analyses for this exact molecule are not extensively documented in publicly available literature, the principles of these methods can be applied to predict the noncovalent interactions at play.

Atoms In Molecules (AIM) Analysis:

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density (ρ(r)) to define atomic properties and characterize chemical bonds. nih.gov A key aspect of AIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), can elucidate the nature of the interaction.

For this compound, several intramolecular interactions would be expected to be characterized by BCPs. These would likely include:

Intramolecular Hydrogen Bonds: A weak hydrogen bond may exist between the hydroxyl hydrogen of the benzyl group and one of the ortho-fluorine atoms on the adjacent phenyl ring. The presence of a BCP between the hydrogen and fluorine atoms would confirm this interaction.

C-H···π Interactions: Interactions between the C-H bonds of one phenyl ring and the π-system of the adjacent ring are plausible.

Fluorine···Hydrogen Interactions: Other non-bonding interactions between the fluorine atoms and nearby hydrogen atoms on the benzyl-substituted ring could also be identified.

The nature of these interactions can be classified based on the values at the BCPs. For instance, for closed-shell interactions like hydrogen bonds and van der Waals forces, the electron density (ρ(r)) is typically low, and the Laplacian of the electron density (∇²ρ(r)) is positive. zsmu.edu.ua

Hypothetical AIM Data for Intramolecular Interactions in this compound:

| Interacting Atoms | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| O-H···F | 0.015 - 0.035 | > 0 | ≈ 0 | Weak Hydrogen Bond |

| C-H···π | 0.005 - 0.015 | > 0 | < 0 | Stabilizing Interaction |

| C-H···F | 0.008 - 0.020 | > 0 | ≈ 0 | Weak Hydrogen Bond |

Note: This table presents hypothetical data based on typical values for such interactions found in computational studies of similar fluorinated organic molecules. Specific experimental or computational data for this compound is required for definitive values.

Noncovalent Interaction (NCI) Analysis:

NCI analysis is a powerful computational tool for visualizing and characterizing noncovalent interactions in real space. It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The RDG allows for the identification of regions of space where noncovalent interactions are occurring.

A typical NCI plot for this compound would likely reveal several key features:

Hydrogen Bonding: A distinct surface between the hydroxyl hydrogen and a fluorine atom would indicate a hydrogen bond. The color of this surface, typically blue or green, would signify the strength of the interaction (blue for stronger, green for weaker).

Steric Repulsion: Reddish areas, particularly between closely positioned atoms, would indicate steric clash or repulsive interactions.

These computational analyses, AIM and NCI, provide a detailed picture of the subtle intramolecular forces that dictate the three-dimensional structure and, consequently, the chemical behavior of this compound.

Reaction Mechanism Elucidation via Computational Methods

Two plausible synthetic routes to this compound are the Suzuki-Miyaura coupling and the reduction of a nitrile precursor.

Suzuki-Miyaura Coupling:

This reaction would involve the palladium-catalyzed cross-coupling of 3-(hydroxymethyl)phenylboronic acid with 1-bromo-2,6-difluorobenzene. A computational study of this mechanism would involve:

Reactant and Catalyst Modeling: Building accurate 3D models of the reactants, catalyst (e.g., a Pd(0) complex), and solvent molecules.

Transition State Searching: Identifying the transition state structures for each elementary step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

The computational results would provide insights into the geometry of the transition states, the role of the ligands on the palladium catalyst, and the influence of the fluorine substituents on the reaction energetics.

Reduction of Nitrile Precursors:

Another synthetic pathway involves the reduction of 3-(2,6-difluorophenyl)benzonitrile. This is often a multi-step process. A proposed pathway involves:

Reduction of the Nitrile: The nitrile group is reduced to an amine, for example, using a catalyst like Raney nickel.

Hydrolysis of the Amine: The resulting benzylamine (B48309) derivative is then hydrolyzed under basic conditions to yield the benzyl alcohol.

A computational investigation of this mechanism would focus on:

Adsorption and Activation: Modeling the adsorption of the nitrile onto the catalyst surface and the mechanism of nitrile group reduction.

Hydrolysis Pathway: Calculating the energy profile for the nucleophilic substitution of the amino group by a hydroxyl group, likely involving the formation of tetrahedral intermediates.

By calculating the energies of intermediates and transition states, computational chemistry can help to understand the reaction kinetics and thermodynamics, and potentially guide the optimization of reaction conditions for the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Hydrogen Bonding and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and analyzing intermolecular and intramolecular interactions, such as hydrogen bonding. In 3-(2,6-Difluorophenyl)benzyl alcohol, the hydroxyl (-OH) group is of particular interest.

The IR spectrum of alcohols typically displays a strong, broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration. askthenerd.comlibretexts.org The broadening of this peak is a direct consequence of hydrogen bonding. In dilute solutions of benzyl (B1604629) alcohols in non-polar solvents like CCl₄, it is possible to observe distinct bands corresponding to "free" non-hydrogen-bonded hydroxyl groups and those involved in hydrogen bonding.

Studies on fluorinated benzyl alcohols have shown that ortho-fluorine substitution significantly influences the molecule's conformational properties and hydrogen-bonding capabilities. researchgate.net For 2,6-difluorobenzyl alcohol derivatives, the presence of two ortho-fluorine atoms restricts the conformational flexibility around the hydroxyl moiety. researchgate.net This often results in a single, sharper ν(OH) stretching band compared to non-ortho-substituted analogues, which may show multiple bands corresponding to different conformers. researchgate.net The ortho-fluorine atoms can engage in intramolecular hydrogen bonding with the hydroxyl group (O-H···F), which would shift the O-H stretching frequency. The C-F bonds in the difluorophenyl ring are expected to show strong absorption bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Table 1: Typical IR Absorption Frequencies for Benzyl Alcohol Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200–3600 | Broad and strong |

| O-H | Stretching (Free) | 3610–3645 | Sharp, observed in dilute solution |

| C-H (Aromatic) | Stretching | 3010–3100 | Sharp |

| C-H (Aliphatic -CH₂) | Stretching | 2850–2960 | Sharp |

| C=C (Aromatic) | Stretching | 1450–1600 | Medium to weak |

| C-O | Stretching | 1000–1260 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy provides unparalleled detail regarding the structure and dynamic behavior of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete analysis.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. biophysics.orghuji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. biophysics.orghuji.ac.ilscholaris.ca

In this compound, the two fluorine atoms are chemically equivalent due to free rotation around the C-C single bond connecting the two aromatic rings, assuming this rotation is fast on the NMR timescale at room temperature. This would result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of these fluorine atoms is expected to be in the typical range for fluoroaromatic compounds. For comparison, the fluorine signal in monofluorobenzene is approximately -113 ppm relative to CFCl₃. colorado.edu The precise chemical shift will be influenced by the substitution on the adjacent phenyl ring.

The fluorine atoms will couple to the adjacent aromatic proton (H-3' of the difluorophenyl ring), resulting in a doublet. They will also exhibit through-space coupling to nearby protons, such as the benzylic CH₂ protons, if the molecular conformation brings them into close proximity.

The central C-C bond between the two phenyl rings in biphenyl (B1667301) systems is subject to restricted rotation, especially when bulky ortho substituents are present. In this compound, the two ortho-fluorine atoms create significant steric hindrance, which establishes a substantial energy barrier to rotation around this bond. This phenomenon is known as atropisomerism.

While the molecule exists as a pair of enantiomers if rotation is completely restricted, in many cases, the rotation is slow on the NMR timescale at lower temperatures but fast at higher temperatures. This dynamic process, often referred to as "ring flipping," can be studied using variable-temperature (VT) NMR. At high temperatures, where rotation is fast, the two fluorine atoms and the corresponding carbons on the difluorophenyl ring are equivalent. As the temperature is lowered, the rate of rotation decreases. If the barrier is high enough, the signals for these nuclei may broaden and eventually decoalesce into separate signals for the inequivalent atoms at the slow-exchange limit. Analysis of the NMR lineshapes at different temperatures can provide quantitative data about the activation energy for this rotational process. biophysics.org

¹H and ¹³C NMR spectra are fundamental for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum is expected to show distinct regions for aromatic, benzylic, and hydroxyl protons.

Aromatic Protons (approx. 6.8–7.5 ppm): The 2,6-difluorophenyl ring will exhibit a characteristic splitting pattern. The single proton at the 4'-position will likely appear as a triplet of triplets due to coupling with the two ortho-fluorine atoms and the two meta-protons. The protons on the benzyl ring will show complex multiplets.

Benzylic Protons (-CH₂OH, approx. 4.6 ppm): The two protons of the methylene group are diastereotopic if rotation around the biphenyl linkage is slow. Even with fast rotation, they would appear as a singlet, or a doublet if coupled to the hydroxyl proton. rsc.org

Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is concentration and solvent-dependent and may appear as a broad singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Aromatic Carbons (approx. 110–165 ppm): The carbons directly bonded to fluorine (C-2' and C-6') will appear as large doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF). The chemical shifts of other aromatic carbons will also be influenced by the fluorine substituents. wisc.eduoregonstate.edu

Benzylic Carbon (-CH₂OH, approx. 65 ppm): This carbon will appear as a single peak in the aliphatic region. rsc.orghmdb.ca

The quaternary carbons of the biphenyl linkage will typically be of lower intensity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic | ¹H | 6.8–7.5 | Multiplets |

| Benzylic (-CH₂) | ¹H | ~4.6 | Singlet or Doublet |

| Hydroxyl (-OH) | ¹H | Variable | Singlet (often broad) |

| Aromatic (C-F) | ¹³C | 158–164 | Doublet (large ¹JCF) |

| Aromatic (C-H, C-C) | ¹³C | 110–145 | Singlets or small doublets/triplets (due to nJCF) |

X-ray Crystallography for Solid-State Conformations

X-ray crystallography provides a definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov For this compound, a crystal structure would reveal key conformational parameters, including:

Dihedral Angle: The most significant feature is the torsion or dihedral angle between the planes of the two aromatic rings. Due to the steric repulsion from the ortho-fluorine atoms, the rings are expected to be significantly twisted relative to each other, not coplanar. In related structures containing a 2,6-difluorophenyl group, this angle is typically in the range of 50–65°. nih.goviucr.orgnih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the expected molecular geometry.

Intermolecular Interactions: The crystal packing would be determined by intermolecular forces such as hydrogen bonds involving the hydroxyl group (O-H···O) and potentially weaker interactions like C-H···π and C-H···F contacts. These interactions dictate the supramolecular architecture of the compound in the solid state.

While a specific crystal structure for the title compound is not publicly available, analysis of similar fluorinated biphenyl derivatives provides a strong basis for predicting its solid-state conformation. nih.govnih.govresearchgate.net

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the observed absorptions are primarily due to π → π* transitions within the phenyl rings.

Biphenyl itself exhibits a strong absorption maximum (λ_max) around 248 nm in cyclohexane. omlc.org This absorption corresponds to the transition to the first excited electronic state. The position and intensity of this band are highly sensitive to the dihedral angle between the two rings. Increased twisting between the rings reduces the π-conjugation, leading to a hypsochromic shift (shift to shorter wavelength) and a decrease in molar absorptivity (hypochromic effect).

Given the expected non-planar conformation of this compound due to the ortho-fluorines, its primary absorption band is likely to be blue-shifted and less intense compared to a hypothetical planar biphenyl. The presence of the hydroxyl and difluoro substituents will also modulate the exact position of the absorption maxima. The spectrum would likely consist of a strong band below 250 nm and weaker, structured bands at longer wavelengths, characteristic of substituted benzene (B151609) rings. researchgate.netnist.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| 2,6-difluorobenzyl alcohol |

| Monofluorobenzene |

| Biphenyl |

| Carbon tetrachloride (CCl₄) |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the investigation of molecules or molecular fragments that possess unpaired electrons, such as radical intermediates. unibo.itnsu.ru This method provides detailed information on the electronic structure and the local environment of the unpaired electron. researchgate.net In the context of this compound, ESR spectroscopy would be an invaluable tool for identifying and characterizing any radical intermediates that may form during chemical reactions, such as oxidation, reduction, or photolysis. While specific ESR spectroscopic data for radical intermediates of this compound are not available in the current literature, the expected spectroscopic parameters can be inferred from studies on structurally analogous compounds, such as fluorinated benzyl and difluorophenyl radicals.

The primary parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants (hfcc). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For many organic radicals, the g-value is close to that of a free electron (approximately 2.0023). scispace.com Deviations from this value can provide insights into the extent of spin-orbit coupling and the nature of the atoms influencing the unpaired electron. For instance, in a study of Blatter radicals containing a 2,4-difluorophenyl substituent, a g-value of 2.0040 was reported, indicating the influence of the fluorine and nitrogen atoms on the electronic environment of the radical. mdpi.com

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (e.g., ¹H and ¹⁹F). This interaction leads to the splitting of the ESR signal into multiple lines, and the magnitude of this splitting is the hyperfine coupling constant (A). researchgate.net The hfcc is directly proportional to the spin density of the unpaired electron at the interacting nucleus and thus provides a map of the electron's delocalization across the molecule.

For a hypothetical radical derived from this compound, such as a benzylic radical formed by the abstraction of the hydroxyl hydrogen and a hydrogen from the benzylic carbon, one would expect to observe hyperfine coupling to the protons of the benzyl group and the fluorine atoms of the difluorophenyl ring. The magnitude of the ¹⁹F hyperfine coupling constants can be substantial and is sensitive to the position of the fluorine substituent on the aromatic ring. acs.org Studies on various fluorinated benzyl radicals have shown that the fluorine hyperfine splittings provide valuable information about the distribution of the unpaired electron. researchgate.netrsc.org For example, the signs of the fluorine hyperfine coupling constants in monosubstituted benzyl radicals have been determined to be positive for ortho and para substitutions and negative for meta substitution. researchgate.net

The ESR spectrum of a potential radical intermediate of this compound would likely be complex, with multiple splittings due to the various magnetic nuclei. Analysis of the spectrum, often aided by computational simulations, would allow for the determination of the g-value and the hyperfine coupling constants for each interacting nucleus. rsc.org This data would be crucial for confirming the identity of the radical intermediate and for understanding the distribution of the unpaired electron within its molecular structure.

The following interactive data table presents typical ESR spectroscopic parameters for radical species structurally related to potential intermediates of this compound. These values are illustrative and provide a basis for what might be expected in an experimental investigation of radicals derived from the target compound.

| Radical Species | g-value | Nucleus | Hyperfine Coupling Constant (A) / mT |

| 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] researchgate.netacs.orgrsc.orgtriazin-4-yl | 2.0040 | ¹⁴N (1) | 0.73 |

| ¹⁴N (4) | 0.51 | ||

| ¹⁴N (2) | 0.49 | ||

| p-Fluorotoluene Radical Cation | Not Reported | ¹H (CH₃) | 1.9 |

| Phenyl Radical | Not Reported | ¹H (ortho) | 1.76 |

| ¹H (meta) | 0.59 | ||

| ¹H (para) | 0.19 |

Applications in the Synthesis of Complex Chemical Entities

Precursor for Pharmaceutical Intermediates

The unique electronic properties conferred by the fluorine atoms make 3-(2,6-Difluorophenyl)benzyl alcohol a key starting material for pharmaceutical intermediates. The carbon-fluorine bond's strength enhances the metabolic stability of molecules, a desirable trait in drug design.

This compound serves as a foundational building block for a range of bioactive molecules. The hydroxymethyl group is readily converted to other functionalities, enabling its incorporation into larger, more complex structures. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. This versatility allows for the synthesis of diverse molecular scaffolds with potential therapeutic applications.

A notable application is in the synthesis of acaricidal compounds. Specifically, the intermediate 2,6-Difluoro-N-(2-hydroxy-2-(4-(hydroxymethyl)phenyl)ethyl)benzamide can be derived from precursors related to this compound and is a key component in the synthesis of 2,5-diphenyl-1,3-oxazoline derivatives, which have shown significant mortality against mite eggs. nih.gov

The presence of two fluorine atoms in this compound is particularly advantageous for the synthesis of fluorine-containing drug analogs. researchgate.net Fluorine substitution can significantly alter a drug's pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and a better safety profile. cas.cn

This compound is a precursor for analogs of the antiepileptic drug rufinamide. vulcanchem.com The synthesis of these analogs involves the bromination of the hydroxymethyl group to form 3-(2,6-difluorophenyl)benzyl bromide, a key intermediate that can then be used to build the final drug molecule. vulcanchem.com The introduction of the difluorophenyl group can enhance the drug's ability to cross the blood-brain barrier and improve its metabolic stability.

Below is an interactive data table summarizing the key transformations of this compound in pharmaceutical synthesis.

Intermediate in Agrochemical Synthesis

In the field of agrochemicals, fluorinated benzyl (B1604629) alcohols like this compound are utilized in the synthesis of modern herbicides and fungicides. vulcanchem.comgoogle.com The stability of the compound under acidic conditions makes it a suitable building block for systemic pesticides, which are absorbed and translocated within a plant to provide comprehensive protection against pests and diseases. vulcanchem.com

The synthesis of pyrethroid insecticides such as transfluthrin, which contains a tetrafluorobenzyl alcohol moiety, highlights the importance of fluorinated benzyl alcohols in this sector. google.com While not a direct precursor, the synthetic strategies for these molecules are applicable to this compound.

Role in Materials Science Precursors

The rigid structure and potential for hydrogen bonding due to the hydroxymethyl group make this compound a candidate for the synthesis of specialized polymers and other materials. vulcanchem.com While specific applications of this particular compound in materials science are not extensively documented, related o-nitrobenzyl alcohol derivatives have been used to create photocleavable block copolymers, which are precursors for hollow structures and nanoporous materials. umass.edu The principles of using benzyl alcohol derivatives in polymer science suggest potential applications for this compound in creating materials with unique thermal and electronic properties.

Synthesis of Specialized Chemical Reagents

Beyond its role as a precursor for bioactive molecules, this compound is also employed in the synthesis of specialized chemical reagents for organic synthesis. The hydroxymethyl group can be functionalized to create a variety of reagents. For example, conversion to a benzyl halide creates an electrophilic reagent for introducing the 3-(2,6-difluorophenyl)benzyl group into other molecules. google.com

Furthermore, derivatives of benzyl alcohols are used to create reagents for protecting groups in complex organic syntheses. For instance, 2-benzyloxy-1-methylpyridinium triflate, a reagent for the benzylation of alcohols, is synthesized from benzyl alcohol and 2-chloropyridine. nih.gov A similar strategy could be employed with this compound to create a specialized protecting group reagent.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations

The benzyl (B1604629) alcohol moiety is a versatile functional group, amenable to a wide range of chemical transformations. Future research will likely focus on developing novel catalytic systems to selectively modify this group, providing access to a diverse array of derivatives.

Oxidation Catalysis: The selective oxidation of benzyl alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. scispace.commdpi.com Benzaldehyde (B42025) derivatives are crucial precursors for pharmaceuticals, dyes, and fragrances. giresun.edu.tr While traditional oxidizing agents are often stoichiometric and generate significant waste, modern research emphasizes the use of catalytic systems with clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). mdpi.comgiresun.edu.tr For 3-(2,6-difluorophenyl)benzyl alcohol, future work could involve:

Heterogeneous Catalysis: Developing robust, reusable catalysts, such as platinum nanoparticles supported on carbon hybrids (Pt@CHs) or other nanostructured materials, could enable efficient and selective oxidation to 3-(2,6-difluorophenyl)benzaldehyde (B1629935) under mild conditions. scispace.com

Homogeneous Catalysis: The use of well-defined transition metal complexes, such as those based on iron (Fe), cobalt (Co), palladium (Pd), or ruthenium (Ru), offers high selectivity. giresun.edu.trnih.gov Research into novel phthalocyanine (B1677752) or porphyrin complexes could yield catalysts that are highly active for the aerobic oxidation of this fluorinated benzyl alcohol. giresun.edu.tr

Electrocatalysis: Electrocatalytic methods, using non-precious metal alloys like CoNi on activated carbon, present a green alternative to traditional oxidation, coupling the synthesis of valuable chemicals with the production of hydrogen gas. rsc.org

The table below summarizes promising catalytic systems for the oxidation of benzyl alcohols, which could be adapted for this compound.

| Catalyst Type | Metal Center | Support/Ligand | Oxidant | Key Advantage |

| Heterogeneous | Platinum (Pt) | Carbon Hybrids | O₂ | Reusability, High Yield |

| Homogeneous | Iron (II), Cobalt (II) | Phthalocyanines | TBHP, H₂O₂ | High Selectivity, Mild Conditions |

| Homogeneous | Palladium (Pd) | Various | O₂ | High Activity |

| Electrocatalytic | Cobalt-Nickel (CoNi) | Activated Carbon | - | Sustainable, Co-generation of H₂ |

Cross-Coupling Reactions: Direct activation of the benzylic C–O bond in benzyl alcohols for cross-coupling reactions is a highly desirable, atom-economical strategy to form new carbon-carbon bonds. rsc.orgresearchgate.net This approach avoids the pre-functionalization of the alcohol to a halide or sulfonate. Recent advances have shown that palladium and nickel catalysts can facilitate the direct coupling of benzyl alcohols with various partners. rsc.orgsci-hub.sedicp.ac.cn Future research on this compound could explore:

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids could directly generate diarylmethane structures, which are prevalent in biologically active molecules. rsc.orgresearchgate.net

Deoxygenative Cross-Coupling: Nickel-catalyzed systems, promoted by additives like chlorotrimethylsilane, can couple benzyl alcohols with aryl bromides, offering a pathway to complex diarylmethanes. sci-hub.se

Exploration of New Fluorination Strategies

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. While this compound already contains fluorine, emerging strategies could be used to synthesize new analogues with different fluorination patterns or to produce the parent compound more efficiently. The main strategies for C–F bond construction are nucleophilic, electrophilic, and radical fluorination. nih.gov

Future research could focus on:

Late-Stage Fluorination: Applying modern catalytic methods to introduce additional fluorine atoms into the biaryl core of the molecule at a late stage of the synthesis. This would allow for the rapid generation of a library of analogues for structure-activity relationship studies. Palladium-catalyzed fluorination of aryl alcohols or C-H bonds are promising avenues. nih.gov

Enantioselective Fluorination: For derivatives of this compound that are chiral, the development of catalytic enantioselective fluorination methods would be highly valuable. This can be achieved using chiral catalysts in combination with electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). acs.org

Deoxyfluorination: The direct conversion of the hydroxyl group to a fluorine atom (deoxyfluorination) would yield 3-(2,6-difluorophenyl)benzyl fluoride (B91410). This transformation can be achieved using modern reagents like AlkylFluor, providing access to a new class of fluorinated building blocks. finechem-mirea.ru

The table below outlines various modern fluorination reagents and their potential applications.

| Reagent Family | Example(s) | Type of Fluorination | Potential Application |

| N-Fluoro Reagents | NFSI, Selectfluor | Electrophilic | C-H fluorination, Asymmetric fluorination |

| Fluoride Salts | CsF, AgF | Nucleophilic | Palladium-catalyzed fluorination of aryl triflates |

| Deoxyfluorination | AlkylFluor, PhenoFluor | Nucleophilic (Deoxy) | Conversion of -OH to -F |

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For a molecule like this compound, computational modeling can provide deep insights into its structure, electronics, and reaction mechanisms, thereby guiding experimental work. nih.govacs.org

Future research directions include:

Structural and Electronic Analysis: DFT calculations can be used to determine the preferred conformation of the molecule, the rotational barrier between the two phenyl rings, and the impact of the fluorine atoms on the electron distribution. theaic.orgresearchgate.net Analysis of the molecular electrostatic potential (MEP) can identify sites susceptible to electrophilic or nucleophilic attack. theaic.orgnih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to study the transition states and reaction pathways for catalytic transformations, such as oxidation or cross-coupling. acs.org This understanding can help in optimizing reaction conditions and designing more efficient catalysts.

Predicting Properties of Derivatives: The properties of hypothetical new derivatives, such as those with additional fluorine atoms or other functional groups, can be predicted computationally. This includes calculating frontier molecular orbitals (HOMO-LUMO) to estimate electronic properties and reactivity, which is valuable in the design of functional materials. nih.govnih.gov

Integration with Flow Chemistry and Sustainable Synthesis

The shift towards greener and more sustainable chemical manufacturing has spurred interest in flow chemistry. researchgate.net Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. rsc.org

Given that the closely related 2,6-difluorobenzyl alcohol is used in the multi-step continuous-flow synthesis of a precursor to the antiepileptic drug Rufinamide, this approach is highly relevant for this compound. Future research could focus on:

Continuous Flow Synthesis: Developing a complete, end-to-end flow process for the synthesis of this compound itself.

Flow-Based Transformations: Integrating the catalytic transformations discussed in section 7.1 into a flow system. For example, a packed-bed reactor containing a heterogeneous oxidation catalyst could be used for the continuous production of 3-(2,6-difluorophenyl)benzaldehyde. This approach minimizes the handling of hazardous reagents and allows for safe operation at elevated temperatures and pressures. rsc.org

The integration of flow chemistry aligns with several of the twelve principles of green chemistry, including waste prevention, designing safer chemicals and processes, and increasing energy efficiency. researchgate.net

Unexplored Derivatization Pathways for Functional Materials

The unique combination of a reactive alcohol, a rigid biaryl core, and electron-withdrawing fluorine atoms makes this compound an attractive building block for novel functional materials. While its use as a precursor for pharmaceuticals and agrochemicals is established, its potential in materials science remains largely untapped.

Unexplored derivatization pathways could include:

Polymer Synthesis: The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like lactide, leading to biodegradable polymers (e.g., polylactide or PLA) with fluorinated end groups. researchgate.net Such functionalization can be used to modify the surface properties of the bulk polymer, rendering it more hydrophobic and lipophobic. researchgate.net Copolymers of vinyl benzyl alcohol derivatives with styrene (B11656) have also been shown to produce films with high adhesion and biocidal properties. finechem-mirea.rufinechem-mirea.ru

Esterification and Etherification: The alcohol can be readily converted into a wide range of esters and ethers through derivatization with acyl chlorides, anhydrides, or isocyanates. nih.govresearchgate.netrsc.org This could be used to attach chromophores for optical applications, or to synthesize liquid crystal molecules, where the rigid biaryl core is a common structural motif.

Conversion to Benzylic Halides: Conversion of the alcohol to a benzylic chloride or bromide would create a highly reactive intermediate. This intermediate could then be used in a variety of nucleophilic substitution or cross-coupling reactions (e.g., with organozinc reagents) to build complex molecular architectures. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2,6-Difluorophenyl)benzyl alcohol, and how can reaction conditions be optimized?